molecular formula C10H6FN3 B061839 4-Fluoro-2-imidazol-1-yl-benzonitrile CAS No. 190198-07-3

4-Fluoro-2-imidazol-1-yl-benzonitrile

Katalognummer B061839
CAS-Nummer: 190198-07-3
Molekulargewicht: 187.17 g/mol
InChI-Schlüssel: KIAGKWXZHXQVND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2-imidazol-1-yl-benzonitrile (FIIN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FIIN is a heterocyclic compound with a molecular formula of C9H6FN3, and a molecular weight of 181.16 g/mol. The compound is a white to off-white powder that is sparingly soluble in water and soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-imidazol-1-yl-benzonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to be a potent inhibitor of several kinases, including FLT3, TRK, and ALK. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. Inhibition of these kinases has been shown to have therapeutic potential in the treatment of cancer and other diseases.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-imidazol-1-yl-benzonitrile involves binding to the ATP-binding site of kinases, thereby preventing the phosphorylation of downstream targets. This leads to inhibition of cell growth and proliferation, and ultimately cell death. The specificity of 4-Fluoro-2-imidazol-1-yl-benzonitrile for certain kinases makes it a promising candidate for targeted therapy.

Biochemische Und Physiologische Effekte

4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to have significant effects on cellular processes, including cell cycle progression, apoptosis, and autophagy. Inhibition of FLT3 by 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to induce apoptosis in FLT3-dependent leukemia cells. Additionally, 4-Fluoro-2-imidazol-1-yl-benzonitrile has been shown to inhibit tumor growth in xenograft models of lung cancer and neuroblastoma.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-Fluoro-2-imidazol-1-yl-benzonitrile in lab experiments is its specificity for certain kinases. This allows for targeted inhibition of specific cellular processes, which can be useful in studying the role of these processes in disease. However, the potency of 4-Fluoro-2-imidazol-1-yl-benzonitrile can also be a limitation, as high concentrations of the compound may lead to off-target effects.

Zukünftige Richtungen

There are several future directions for research involving 4-Fluoro-2-imidazol-1-yl-benzonitrile. One area of interest is the development of 4-Fluoro-2-imidazol-1-yl-benzonitrile analogs with improved potency and selectivity. Additionally, the use of 4-Fluoro-2-imidazol-1-yl-benzonitrile in combination with other targeted therapies may have synergistic effects in the treatment of cancer. Finally, the role of 4-Fluoro-2-imidazol-1-yl-benzonitrile in other cellular processes, such as DNA damage response and immune system regulation, warrants further investigation.
Conclusion:
In conclusion, 4-Fluoro-2-imidazol-1-yl-benzonitrile is a promising compound with potential applications in medicinal chemistry. The compound's specificity for certain kinases makes it a promising candidate for targeted therapy, and its effects on cellular processes have been extensively studied. Further research is needed to fully understand the potential of 4-Fluoro-2-imidazol-1-yl-benzonitrile in the treatment of cancer and other diseases.

Eigenschaften

CAS-Nummer

190198-07-3

Produktname

4-Fluoro-2-imidazol-1-yl-benzonitrile

Molekularformel

C10H6FN3

Molekulargewicht

187.17 g/mol

IUPAC-Name

4-fluoro-2-imidazol-1-ylbenzonitrile

InChI

InChI=1S/C10H6FN3/c11-9-2-1-8(6-12)10(5-9)14-4-3-13-7-14/h1-5,7H

InChI-Schlüssel

KIAGKWXZHXQVND-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N2C=CN=C2)C#N

Kanonische SMILES

C1=CC(=C(C=C1F)N2C=CN=C2)C#N

Synonyme

4-FLUORO-2-IMIDAZOL-1-YL-BENZONITRILE

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

To a solution of imidazole (4.45 g, 65.4 mmol) in tetrahydrofuran (30 mL) and dimethylformamide (10 mL) was added potassium carbonate (9.95 g, 72 mmol) and the mixture was stirred for 30 min at room temp. To this was added 2,4-difluorobenzonitrile (10.0 g, 72 mmol) and the mixture stirred at 90° C. for 3 h then at room temp for 2 days. The mixture was filtered and concentrated and the residue was purified by flash chromatography (SiO2) eluting with 20% to 70% ethyl acetate/hexane to give the title compound as white needles (1.1 g, 9% yield). 1H-NMR (500 MHz, CDCl3) δ ppm: 7.94 (1H, s), 7.84 (1H, dd, J=8.7, 5.6 Hz), 7.37 (1H, t, J=8.7, 5.6 Hz), 7.37 (1H, t, J=1.4 Hz), 7.29 (1H, t, J=1.1 Hz), 7.27–7.21 (2H, m). LCMS [M+H]+ calcd for C10H7N3F: 188.058; found: 188.12.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
9.95 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Yield
9%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.